4-Fluoro-3-formyl-1H-indazole-6-carboxylic acid
Description
4-Fluoro-3-formyl-1H-indazole-6-carboxylic acid (CAS: 885521-73-3) is a fluorinated indazole derivative characterized by a fused bicyclic aromatic system. Its structure includes a fluorine atom at the 4-position, a formyl group at the 3-position, and a carboxylic acid moiety at the 6-position of the indazole scaffold. These functional groups confer distinct physicochemical properties, such as enhanced electronegativity (due to fluorine), reactivity (via the formyl group), and solubility (via the carboxylic acid). The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules targeting cancer and inflammatory diseases .
Properties
IUPAC Name |
4-fluoro-3-formyl-2H-indazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-5-1-4(9(14)15)2-6-8(5)7(3-13)12-11-6/h1-3H,(H,11,12)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEVCNCUIFAGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240922 | |
| Record name | 4-Fluoro-3-formyl-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-73-3 | |
| Record name | 4-Fluoro-3-formyl-1H-indazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-formyl-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-formyl-1H-indazole-6-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Nitration: The starting material, such as 4-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like iron powder or tin chloride.
Cyclization: The amino group undergoes cyclization with a formylating agent, such as formic acid, to form the indazole ring.
Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-formyl-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Fluoro-3-carboxy-1H-indazole-6-carboxylic acid.
Reduction: 4-Fluoro-3-hydroxymethyl-1H-indazole-6-carboxylic acid.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a formyl group () and a carboxylic acid group () attached to an indazole core, which enhances its reactivity and versatility. The presence of fluorine contributes to its lipophilicity, potentially affecting its bioactivity and interaction with biological targets.
Medicinal Chemistry
4-Fluoro-3-formyl-1H-indazole-6-carboxylic acid is being investigated for its potential as a precursor in drug development. Its structural features allow for modifications that can lead to derivatives with enhanced pharmacological properties. Notably, indazole derivatives are known for their diverse biological activities, including:
- Antimicrobial Activity : Compounds derived from indazole scaffolds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Research indicates that modifications of the indazole framework can lead to compounds with significant anticancer activity, targeting specific cancer cell lines.
Biological Research
Recent studies have highlighted the compound's potential in modulating biological pathways. For instance:
- CFTR Modulators : The cystic fibrosis transmembrane conductance regulator (CFTR) is crucial for ion transport in epithelial cells. Compounds similar to this compound have been explored for their ability to enhance CFTR function, which could lead to therapeutic advancements in cystic fibrosis treatments .
- HIV Integrase Inhibition : The compound's structural analogs have shown promise as inhibitors of HIV integrase, an essential enzyme for viral replication. Studies indicate that structural optimizations can significantly improve inhibitory activity against integrase, suggesting a pathway for developing new antiretroviral therapies .
Synthetic Chemistry
In synthetic applications, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions:
- Aldol Condensations : The formyl group can participate in aldol reactions, leading to the formation of β-hydroxy carbonyl compounds.
- Esterification and Amidation : The carboxylic acid group can be modified to form esters or amides, expanding the range of derivatives that can be synthesized from this compound.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Fluoro-3-formyl-1H-indazole-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the formyl and carboxylic acid groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Insights :
- This compound leverages its indazole core for π-π stacking interactions in enzyme binding pockets, while the fluorine atom enhances metabolic stability. The formyl group serves as a reactive handle for further derivatization (e.g., Schiff base formation) .
- 4-Bromo-2-fluoro benzophenone derivative (898783-97-6) features a benzophenone scaffold with a bromine atom for hydrophobic interactions and a piperazine moiety for improved solubility and target engagement via hydrogen bonding .
- 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid (168293-14-9) is a triterpenoid with acetyl-protected hydroxyl groups, which may enhance cell membrane permeability compared to free hydroxyl-containing analogs .
Biological Activity
4-Fluoro-3-formyl-1H-indazole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies supported by recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a unique indazole core with a formyl group at the 3-position and a carboxylic acid group at the 6-position. The presence of fluorine enhances its lipophilicity, potentially affecting its bioactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | Approximately 190.16 g/mol |
| Functional Groups | Formyl (CHO), Carboxylic Acid (COOH) |
| Structural Features | Indazole core with fluorine substituent |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity, while the formyl and carboxylic acid groups facilitate hydrogen bonding and other interactions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as a modulator for receptors such as the cystic fibrosis transmembrane conductance regulator (CFTR), influencing ion transport across cell membranes .
Biological Activities
Research has indicated that this compound exhibits various pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that indazole derivatives, including this compound, have antimicrobial properties against Gram-positive bacteria .
- Anticancer Potential : The compound has shown promise in targeting cancer cells, particularly through mechanisms involving apoptosis and inhibition of tumor growth .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, which may extend to this derivative.
Antimicrobial Activity
A study demonstrated that indazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM. The mechanism involved inhibition of protein synthesis and nucleic acid production .
Anticancer Research
In a recent study focusing on indazole-based compounds, several derivatives were synthesized and evaluated for their anticancer activity against MCF-7 breast cancer cells. The results indicated that some compounds had IC50 values as low as 5.72 µM, suggesting potent cytotoxic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
